[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Overview
Description
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a chlorophenyl group, an amino group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl ethylamine with phenylglyoxal in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with glycine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, temperature control, and continuous monitoring of reaction parameters. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2-{[2-(4-Bromophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
- [(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
- [(2-{[2-(4-Methylphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Uniqueness
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring.
Properties
IUPAC Name |
2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-8-6-14(7-9-15)10-11-20-17(22)12-21(13-18(23)24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYWKQZOEXSVBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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